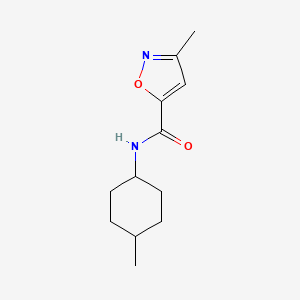
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research and Development, a pharmaceutical company, and has since been the subject of numerous scientific studies.
Wirkmechanismus
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide works by inhibiting the activity of certain enzymes, such as beta-secretase, that play a role in the development of various diseases. The compound has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This mechanism of action has been studied extensively in vitro, and has shown promising results in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In studies of Alzheimer's disease, the compound has been shown to reduce the production of amyloid-beta peptides, which are thought to play a key role in the development of the disease. In studies of cancer, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for researchers studying a range of diseases and conditions. However, one limitation of this compound is that its effects may be specific to certain cell types or disease models, and may not translate to other systems.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide. One area of focus could be the development of more specific inhibitors of beta-secretase, which could be used to target the enzyme more effectively in the treatment of Alzheimer's disease. Another area of research could be the development of this compound analogs with improved properties, such as increased stability or specificity for certain enzymes. Additionally, studies could be conducted to investigate the effects of this compound on other diseases or conditions, such as Parkinson's disease or diabetes.
Synthesemethoden
The synthesis of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine to form 4-methylcyclohexanone oxime, which is then reacted with ethyl chloroformate to form ethyl 4-methylcyclohexylcarbamate. This compound is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid to form this compound. The synthesis of this compound has been described in detail in a scientific publication by the researchers who first synthesized it.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that plays a key role in the development of Alzheimer's disease. Other studies have investigated the compound's potential as a treatment for cancer, with researchers exploring its ability to inhibit the growth of tumor cells.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)13-12(15)11-7-9(2)14-16-11/h7-8,10H,3-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLXIELYCYSGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
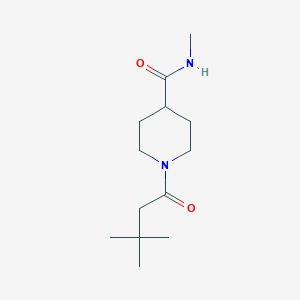

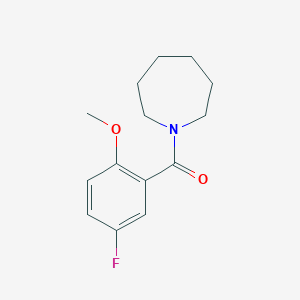
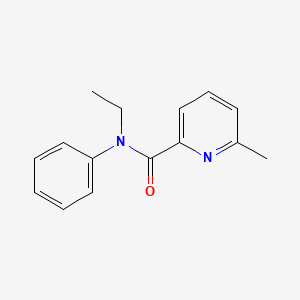
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
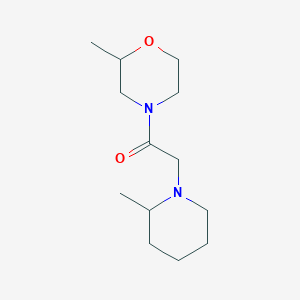
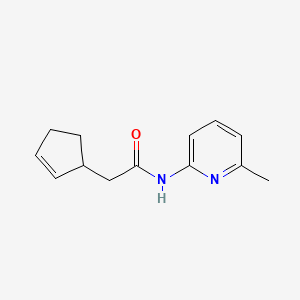
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)

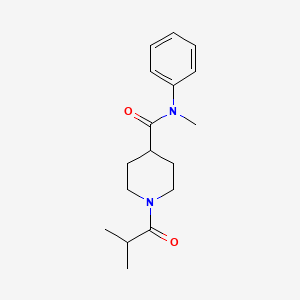
![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)
